molecular formula C10H14 B14450504 o-Mentha-1(7),5,8-triene CAS No. 76786-83-9

o-Mentha-1(7),5,8-triene

Katalognummer: B14450504
CAS-Nummer: 76786-83-9
Molekulargewicht: 134.22 g/mol
InChI-Schlüssel: HZHNTXKWFDHZIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

o-Mentha-1(7),5,8-triene is an organic compound with the molecular formula C₁₀H₁₄ and a molecular weight of 134.2182 g/mol . It is a member of the terpene family, which are naturally occurring organic compounds produced by a variety of plants. Terpenes are known for their aromatic properties and play a significant role in traditional medicine and modern pharmacology.

Vorbereitungsmethoden

The synthesis of o-Mentha-1(7),5,8-triene can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic conditions. For instance, the cyclization of a p-menthane derivative can yield this compound . Industrial production methods often involve the extraction of essential oils from plants, followed by purification processes such as distillation and chromatography to isolate the desired compound .

Analyse Chemischer Reaktionen

o-Mentha-1(7),5,8-triene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield saturated hydrocarbons . Substitution reactions, such as halogenation, can introduce halogen atoms into the molecule, resulting in halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

o-Mentha-1(7),5,8-triene has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antioxidant properties. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities. In industry, this compound is used in the production of fragrances, flavors, and other value-added products .

Wirkmechanismus

The mechanism of action of o-Mentha-1(7),5,8-triene involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, it may interact with ion channels and receptors in the nervous system, contributing to its analgesic effects .

Vergleich Mit ähnlichen Verbindungen

o-Mentha-1(7),5,8-triene can be compared with other similar compounds, such as p-Mentha-1,5,8-triene and α-pinene. While all these compounds belong to the terpene family and share similar structural features, they differ in their specific chemical properties and biological activities. For instance, p-Mentha-1,5,8-triene has a different arrangement of double bonds, which can influence its reactivity and interaction with biological targets . α-Pinene, on the other hand, is known for its strong antimicrobial properties and is commonly used in the production of disinfectants and insect repellents .

Eigenschaften

CAS-Nummer

76786-83-9

Molekularformel

C10H14

Molekulargewicht

134.22 g/mol

IUPAC-Name

3-methylidene-4-prop-1-en-2-ylcyclohexene

InChI

InChI=1S/C10H14/c1-8(2)10-7-5-4-6-9(10)3/h4,6,10H,1,3,5,7H2,2H3

InChI-Schlüssel

HZHNTXKWFDHZIG-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C1CCC=CC1=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.